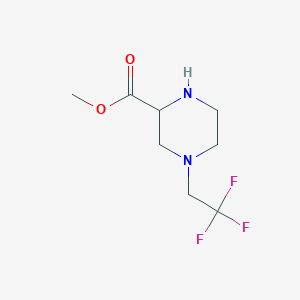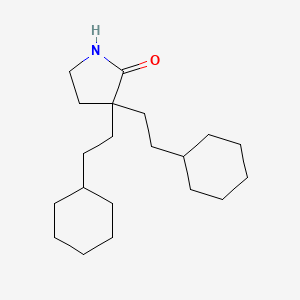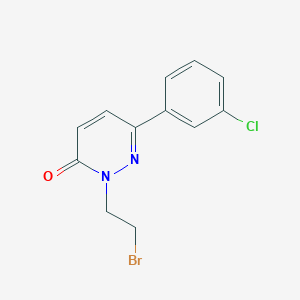
2-(2-Bromoethyl)-6-(3-chlorophenyl)-2,3-dihydropyridazin-3-one
説明
2-(2-Bromoethyl)-6-(3-chlorophenyl)-2,3-dihydropyridazin-3-one (2-BE-6-3CP-2,3-DHP) is an organic compound belonging to the heterocyclic class of compounds. It is a member of the pyridazinone family, which are derivatives of the pyridine ring system. This compound has been studied for its potential applications in organic synthesis as well as its biochemical and physiological effects.
科学的研究の応用
2-BE-6-3CP-2,3-DHP has been studied for its potential applications in organic synthesis. It has been used as a starting material for the synthesis of other compounds, such as 2-bromoethyl-6-chloro-2,3-dihydropyridazin-3-one and 2-bromoethyl-6-methyl-2,3-dihydropyridazin-3-one. In addition, it has been studied as a potential therapeutic agent for the treatment of cancer and other diseases.
作用機序
The mechanism of action of 2-BE-6-3CP-2,3-DHP is not completely understood. However, it is believed to interact with various cellular components, such as proteins and enzymes, to modulate their activity. It is also believed to inhibit the activity of certain enzymes, such as cyclooxygenase, which is involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
2-BE-6-3CP-2,3-DHP has been studied for its potential effects on biochemical and physiological processes. In animal studies, it has been shown to reduce inflammation and pain. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, it has been shown to reduce the levels of certain hormones, such as cortisol and epinephrine.
実験室実験の利点と制限
The advantages of using 2-BE-6-3CP-2,3-DHP in laboratory experiments include its low cost, ease of synthesis, and low toxicity. However, there are also some limitations to its use. For example, it is not highly soluble in water and can be difficult to purify. In addition, it is not stable in the presence of light and air.
将来の方向性
For research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further research is needed to explore its potential applications in other areas, such as drug delivery and cancer therapy. Additionally, further research is needed to improve the synthesis method and to develop more efficient and cost-effective methods for purifying the compound.
特性
IUPAC Name |
2-(2-bromoethyl)-6-(3-chlorophenyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O/c13-6-7-16-12(17)5-4-11(15-16)9-2-1-3-10(14)8-9/h1-5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYVOTXRSXDPEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN(C(=O)C=C2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethyl)-6-(3-chlorophenyl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine hydrochloride](/img/structure/B1484503.png)

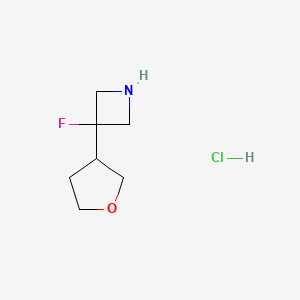
![3-Fluoro-3-[(oxolan-3-yl)methyl]azetidine hydrochloride](/img/structure/B1484506.png)
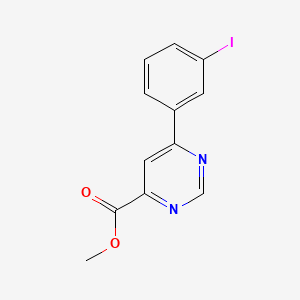
![Methyl 2-methyl-6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1484510.png)
![(2-Methyl-2-azabicyclo[2.2.1]hept-7-yl)methanamine](/img/structure/B1484511.png)
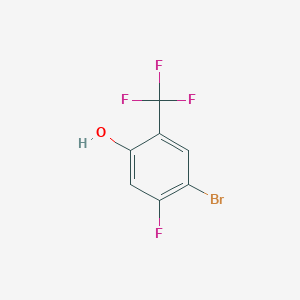
![2-(tert-Butoxycarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B1484513.png)
![3-[(4-Benzyl-1-piperazinyl)sulfonyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1484515.png)
![8-(2,3-Dihydro-1H-inden-2-yl)-3-(4-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1484516.png)
